molecular formula C25H21ClN2O3 B5080614 2-(3-benzoyl-1H-indol-1-yl)-N-[2-(4-chlorophenoxy)ethyl]acetamide

2-(3-benzoyl-1H-indol-1-yl)-N-[2-(4-chlorophenoxy)ethyl]acetamide

Cat. No.: B5080614
M. Wt: 432.9 g/mol
InChI Key: BZXUGJKPMFDBBM-UHFFFAOYSA-N
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Description

2-(3-benzoyl-1H-indol-1-yl)-N-[2-(4-chlorophenoxy)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzoyl group attached to the indole ring and a chlorophenoxyethyl group linked to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-1H-indol-1-yl)-N-[2-(4-chlorophenoxy)ethyl]acetamide typically involves a multi-step process. One common method starts with the preparation of the indole core, followed by the introduction of the benzoyl group through Friedel-Crafts acylation. The final step involves the coupling of the chlorophenoxyethyl group to the acetamide moiety using standard amide bond formation techniques.

    Preparation of Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Friedel-Crafts Acylation: The indole core is then subjected to Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the benzoyl group.

    Amide Bond Formation: The final step involves the reaction of the benzoyl-indole intermediate with 2-(4-chlorophenoxy)ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-1H-indol-1-yl)-N-[2-(4-chlorophenoxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxyethyl moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(3-benzoyl-1H-indol-1-yl)-N-[2-(4-chlorophenoxy)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-1H-indol-1-yl)-N-[2-(4-chlorophenoxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-benzoyl-1H-indol-1-yl)-N-[2-(4-methoxyphenoxy)ethyl]acetamide
  • 2-(3-benzoyl-1H-indol-1-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide
  • 2-(3-benzoyl-1H-indol-1-yl)-N-[2-(4-bromophenoxy)ethyl]acetamide

Uniqueness

2-(3-benzoyl-1H-indol-1-yl)-N-[2-(4-chlorophenoxy)ethyl]acetamide is unique due to the presence of the chlorophenoxyethyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenoxyethyl moiety.

Properties

IUPAC Name

2-(3-benzoylindol-1-yl)-N-[2-(4-chlorophenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3/c26-19-10-12-20(13-11-19)31-15-14-27-24(29)17-28-16-22(21-8-4-5-9-23(21)28)25(30)18-6-2-1-3-7-18/h1-13,16H,14-15,17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXUGJKPMFDBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCCOC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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